molecular formula C42H64N2O2 B11107879 N,N'-ethane-1,2-diylbisabieta-7,13-dien-18-amide

N,N'-ethane-1,2-diylbisabieta-7,13-dien-18-amide

Cat. No.: B11107879
M. Wt: 629.0 g/mol
InChI Key: HWQYDCKVSGVGAQ-UHFFFAOYSA-N
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Description

The compound 7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE is a complex organic molecule characterized by its multiple isopropyl and dimethyl groups attached to a decahydro-1-phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Decahydro-1-phenanthrene Core: This can be achieved through catalytic hydrogenation of phenanthrene derivatives.

    Introduction of Isopropyl and Dimethyl Groups: Alkylation reactions using isopropyl halides and dimethyl sulfate under basic conditions.

    Amidation Reaction: Coupling of the decahydro-1-phenanthrene derivative with an aminoethyl group using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction using lithium aluminum hydride can yield alcohol derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: Employed in the study of protein-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENYL)CARBONYL]AMINO}ETHYL)-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1-PHENANTHRENECARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

**7-ISOPROPYL-N-(2-{[(7-ISOPROPYL-1,4A-DIMETHYL-1,2,3,4,4A,4B,5,6,10,10

Properties

Molecular Formula

C42H64N2O2

Molecular Weight

629.0 g/mol

IUPAC Name

N-[2-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl)amino]ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxamide

InChI

InChI=1S/C42H64N2O2/c1-27(2)29-11-15-33-31(25-29)13-17-35-39(33,5)19-9-21-41(35,7)37(45)43-23-24-44-38(46)42(8)22-10-20-40(6)34-16-12-30(28(3)4)26-32(34)14-18-36(40)42/h13-14,25-28,33-36H,9-12,15-24H2,1-8H3,(H,43,45)(H,44,46)

InChI Key

HWQYDCKVSGVGAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)NCCNC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C

Origin of Product

United States

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